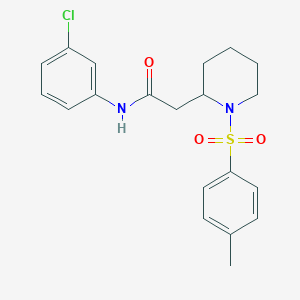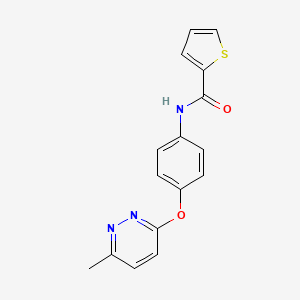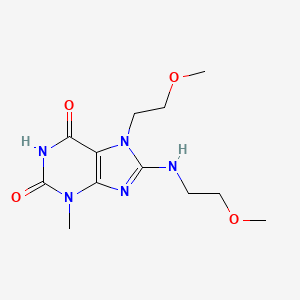
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as CTAP, is a compound that has gained significant attention in scientific research due to its potential applications in studying opioid receptors.
Wirkmechanismus
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide acts as a competitive antagonist of the mu-opioid receptor, which means that it can bind to the receptor and prevent the binding of other ligands, such as opioids. This mechanism of action has been used to study the role of the mu-opioid receptor in pain, addiction, and other conditions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, particularly on the mu-opioid receptor. It can block the effects of opioids that bind to this receptor, which can lead to a decrease in pain perception and a reduction in the rewarding effects of opioids. This compound has also been shown to have anxiogenic effects, which means that it can induce anxiety-like behavior in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of this receptor without interference from other opioid receptors. However, this compound has some limitations, including its relatively low potency and the fact that it can induce anxiety-like behavior in animals.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide in scientific research. One possible direction is the development of more potent and selective this compound analogs that can be used to study the mu-opioid receptor in greater detail. Another direction is the investigation of the role of the mu-opioid receptor in conditions such as depression, anxiety, and addiction, using this compound as a tool. Finally, this compound could be used in combination with other compounds to study the interactions between different opioid receptors and their effects on various physiological and pathological conditions.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting product with tosyl chloride and acetic anhydride. The final product is obtained through the reaction of the intermediate product with ammonia in ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been extensively used in scientific research to study the opioid receptors, particularly the mu-opioid receptor. It is a selective antagonist of the mu-opioid receptor, which means that it can block the effects of opioids that bind to this receptor. This property of this compound has been used in several studies to investigate the role of the mu-opioid receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-8-10-19(11-9-15)27(25,26)23-12-3-2-7-18(23)14-20(24)22-17-6-4-5-16(21)13-17/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOAAVVKAZTVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B2786946.png)

![2-(4-Ethylphenyl)-5-prop-2-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2786949.png)


![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide](/img/structure/B2786960.png)
![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2786961.png)
![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2786965.png)
![8-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2786966.png)